

Physicochemical Properties of Antibiotic PF-1052: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Antibiotic PF 1052*

Cat. No.: *B605518*

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Introduction

Antibiotic PF-1052 is a secondary metabolite isolated from the fungus *Phoma* sp.[1]. This compound has garnered interest within the scientific community due to its diverse biological activities, including antibacterial, antifungal, and phytotoxic properties. Notably, PF-1052 has been identified as a specific inhibitor of neutrophil migration, suggesting its potential as an anti-inflammatory agent[2]. This technical guide provides a comprehensive overview of the known physicochemical properties of Antibiotic PF-1052, detailed experimental protocols for its study, and visualizations to aid in understanding its isolation and biological activities.

Core Physicochemical Properties

Antibiotic PF-1052 is characterized as a colorless oily substance in its purified form, though it can also be presented as a solid powder[2]. A summary of its key physicochemical properties is presented in the tables below.

Table 1: General Physicochemical Properties of Antibiotic PF-1052

Property	Value	Source
Molecular Formula	C ₂₆ H ₃₉ NO ₄	[2]
Molecular Weight	429.60 g/mol	[2]
Appearance	Colorless oily substance / Solid powder	[2]
CAS Number	147317-15-5	[2]

Table 2: Solubility Profile of Antibiotic PF-1052

Solvent	Solubility	Source
Water	Insoluble	
Dimethyl Sulfoxide (DMSO)	Soluble	
Methanol	Soluble	
Chloroform	Soluble	
Acetone	Soluble	
Ethyl Acetate	Soluble	

Note: Quantitative solubility data (e.g., in mg/mL) is not extensively reported in the available literature.

Table 3: Spectroscopic Data for Antibiotic PF-1052

Spectroscopic Technique	Observed Characteristics	Source
UV-Vis (in Methanol)	λ_{max} at 235 and 295 nm	
Infrared (IR)	Characteristic peaks indicating the presence of functional groups such as C=O, C=C, and C-O.	
^1H NMR	Spectra have been recorded in deuterated chloroform.	
^{13}C NMR	Spectra have been recorded in deuterated chloroform.	

Note: Detailed NMR data, including chemical shifts and coupling constants, are not publicly available in the reviewed literature.

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and characterization of Antibiotic PF-1052. These protocols are based on established techniques for the study of fungal secondary metabolites.

Isolation and Purification of Antibiotic PF-1052

The isolation and purification of PF-1052 from *Phoma* sp. fermentation broth typically involves a multi-step process combining solvent extraction and chromatography.

1. Fermentation and Extraction:

- **Culture:** *Phoma* sp. is cultured in a suitable liquid medium under aerobic conditions to promote the production of PF-1052.
- **Extraction:** The culture broth is harvested and subjected to solvent extraction using a water-immiscible organic solvent such as ethyl acetate. The organic phase, containing PF-1052, is separated from the aqueous phase.

- Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Purification:

- Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography.
 - Stationary Phase: Silica gel (70-230 mesh).
 - Mobile Phase: A gradient solvent system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
 - Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing PF-1052.
- Further Purification (Optional): Fractions containing PF-1052 may be pooled and subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to achieve high purity.

Spectroscopic Analysis

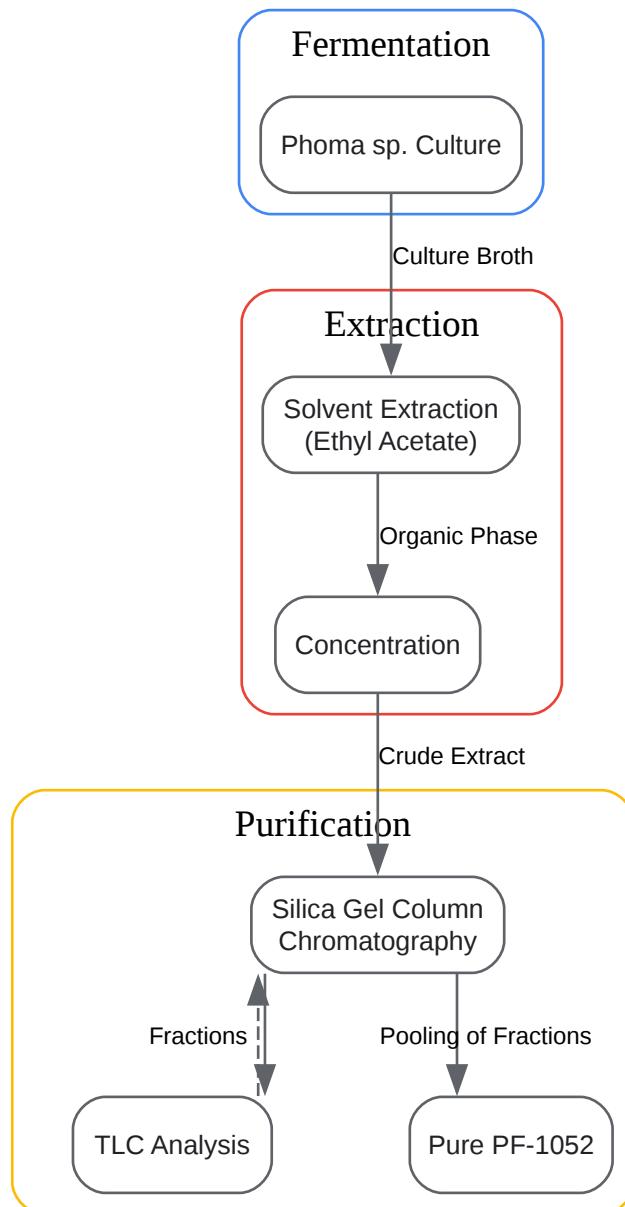
Standard spectroscopic techniques are used to elucidate and confirm the structure of PF-1052.

- NMR Spectroscopy:
 - Sample Preparation: A purified sample of PF-1052 is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3).
 - Data Acquisition: ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are crucial for complete structural assignment.
- Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the compound.

- UV-Vis and IR Spectroscopy: These techniques provide information about the electronic transitions and functional groups present in the molecule, respectively.

Visualizations

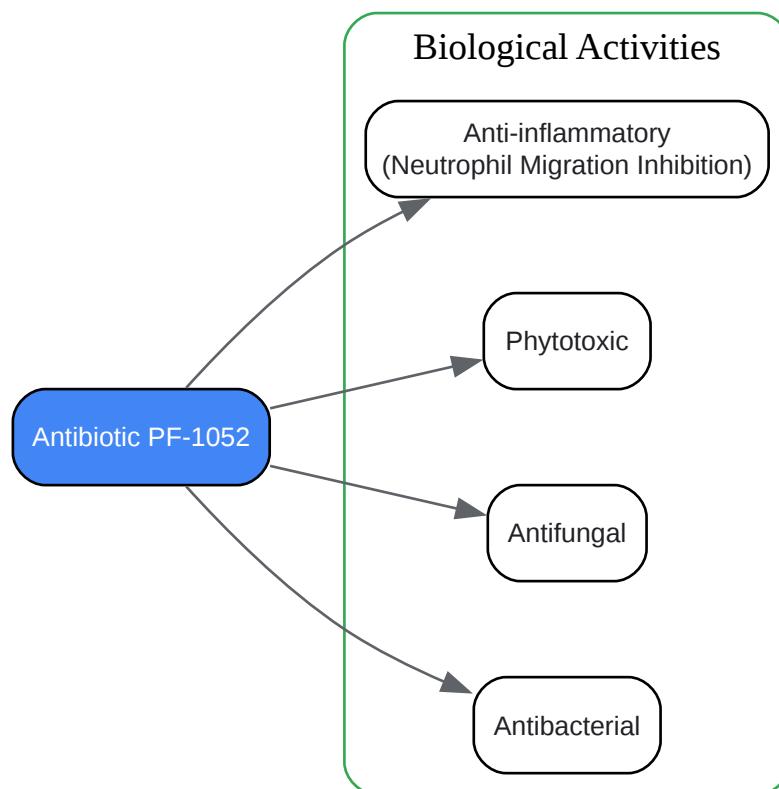
Experimental Workflow: Isolation and Purification of Antibiotic PF-1052



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Figure 1. Workflow for the isolation and purification of Antibiotic PF-1052.

Logical Relationship: Biological Activities of Antibiotic PF-1052



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References

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- 2. medkoo.com [medkoo.com]
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